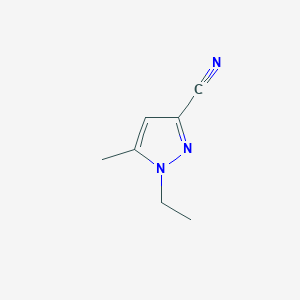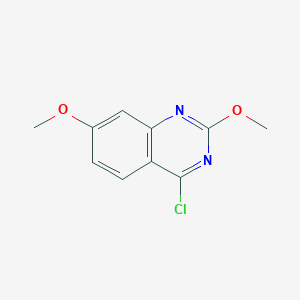![molecular formula C13H12BrN5O2 B8609339 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole CAS No. 1313410-15-9](/img/structure/B8609339.png)
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives. . This compound, in particular, features a bromine atom, an ethylpyrazolyl group, and a nitro group attached to an indazole core, making it a molecule of interest for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole typically involves multi-step reactions starting from commercially available precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Analyse Des Réactions Chimiques
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylpyrazolyl group can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole can be compared with other indazole derivatives, such as:
- 3-bromo-1-[(1-methylpyrazol-3-yl)methyl]-4-nitroindazole
- 3-bromo-1-[(1-ethylpyrazol-4-yl)methyl]-4-nitroindazole
- 3-chloro-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole
These compounds share similar structural features but differ in the position or type of substituents, which can influence their chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1313410-15-9 |
|---|---|
Formule moléculaire |
C13H12BrN5O2 |
Poids moléculaire |
350.17 g/mol |
Nom IUPAC |
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C13H12BrN5O2/c1-2-17-7-6-9(15-17)8-18-10-4-3-5-11(19(20)21)12(10)13(14)16-18/h3-7H,2,8H2,1H3 |
Clé InChI |
SIKCMRHWHYYKHR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)](/img/structure/B8609256.png)












![Diethyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B8609366.png)
